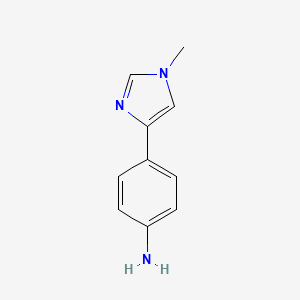

4-(1-Methyl-1h-imidazol-4-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-methylimidazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-6-10(12-7-13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYZCLIPTGLPJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596369 | |

| Record name | 4-(1-Methyl-1H-imidazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89250-16-8 | |

| Record name | 4-(1-Methyl-1H-imidazol-4-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89250-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methyl-1H-imidazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-methyl-1H-imidazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 4 1 Methyl 1h Imidazol 4 Yl Aniline

Convergent and Divergent Synthesis Routes to the Imidazole-Aniline Core

The strategic assembly of the 4-(1-methyl-1H-imidazol-4-yl)aniline framework can be approached through both convergent and divergent synthetic plans.

A convergent synthesis involves the independent preparation of the two primary structural units—the 1-methyl-1H-imidazole core and the aniline (B41778) ring—followed by their subsequent coupling. For instance, a pre-functionalized 1-methyl-4-halo-1H-imidazole can be synthesized separately from a suitable aniline derivative, such as 4-aminophenylboronic acid. These two fragments are then joined in a final, high-yielding step, typically a cross-coupling reaction. This approach allows for modularity, as different derivatives of each fragment can be prepared and combined to create a library of related compounds.

A divergent synthesis , conversely, would begin with a common intermediate that already contains the linked imidazole-phenyl core. A plausible route would start with the synthesis of 4-(4-nitrophenyl)-1H-imidazole. This common precursor could then undergo a series of reactions—namely N-methylation of the imidazole (B134444) ring and subsequent reduction of the nitro group to an amine—to yield the final target molecule. This strategy is efficient when the final modification steps are high-yielding and compatible with the core structure.

Advanced Strategies for Imidazole Ring Construction and N-Methylation

The construction of the imidazole ring is a foundational aspect of the synthesis. Modern methods have moved beyond classical techniques to offer greater efficiency and functional group tolerance.

Imidazole Ring Construction: Multi-component reactions are highly effective for building the imidazole core. The Debus-Radziszewski reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), remains a fundamental approach. More advanced, metal-catalyzed methods provide regiocontrolled synthesis of substituted imidazoles. rsc.orgresearchgate.net For example, iron-catalyzed reactions between amidoximes and enones have been shown to produce 4-substituted NH-imidazoles in good to excellent yields. rsc.org Another innovative method involves the nickel-catalyzed cyclization of amido-nitriles, which offers mild reaction conditions and tolerance for various functional groups, including aryl halides. rsc.org

N-Methylation: Once the imidazole ring is formed, N-methylation is required. While traditional reagents like methyl iodide can be effective, they present significant toxicity concerns. Green chemistry approaches favor less hazardous alternatives. nih.gov A reported greener method involves using methanol (B129727) as the methylating agent in the presence of an acid catalyst like p-toluenesulfonic acid. nih.gov In a practical three-step synthesis of the related 1-methyl-4-phenyl-1H-imidazol-2-amine, methylation was the final step in the sequence, highlighting its strategic placement after the core is assembled. researchgate.net

Methodologies for Aniline Moiety Introduction and Selective Functionalization

The aniline portion of the molecule can be introduced in several ways. A common strategy involves using a pre-functionalized starting material, such as 4-nitroaniline (B120555) or a protected version thereof, which is then carried through the synthetic sequence before a final reduction step.

Alternatively, modern C–H functionalization reactions offer powerful tools for directly modifying an aniline ring at a specific position. While many directing-group-assisted methods favor ortho-functionalization, protocols for achieving para-selectivity are emerging. nih.gov For example, a palladium/S,O-ligand-based catalyst has been developed for the highly para-selective C–H olefination of aniline derivatives under mild conditions. nih.gov Such strategies could, in principle, be adapted to install the imidazole ring directly onto an aniline C-H bond, representing a highly atom-economical approach. Historically, functionalizing anilines has been challenging, but cross-coupling reactions have become effective, albeit requiring pre-functionalized starting materials. nih.gov

State-of-the-Art Coupling Reactions for Imidazole-Aniline Linkage Formation

The key bond formation between the imidazole C4 and the aniline C4 is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of convergent syntheses for aryl-heteroaryl compounds.

Suzuki-Miyaura Coupling: This is one of the most robust methods for forming C-C bonds. The reaction would typically couple a 4-halo-1-methyl-1H-imidazole (containing a bromine or iodine atom) with 4-aminophenylboronic acid or its esters. The reaction is known for its high functional group tolerance and generally good yields. Micellar catalysis, using surfactants in water, has enabled Suzuki couplings to proceed at room temperature and under aerobic conditions, aligning with green chemistry principles. mdpi.com

Buchwald-Hartwig Amination: While typically used for C-N bond formation, this reaction could be employed in a strategy where an aniline is coupled with a suitably activated imidazole substrate. However, a C-C coupling approach is generally more direct for this target molecule.

Advanced Catalysts: The efficiency of these coupling reactions is highly dependent on the catalyst system. Modern precatalysts, such as well-defined [(NHC)PdCl₂(Aniline)] complexes (where NHC is an N-heterocyclic carbene), have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions, even at room temperature. nih.gov These air- and moisture-stable catalysts simplify reaction setup and improve reliability. nih.gov Aryl imidazolylsulfonates have also been developed as practical and economic alternatives to triflates as electrophilic partners in palladium-mediated cross-coupling reactions. acs.org

Optimization of Reaction Conditions and Enhanced Yield Protocols

Achieving high yields in the synthesis of aryl-imidazoles requires careful optimization of reaction parameters. Studies on related syntheses demonstrate that solvent, temperature, catalyst, and reaction time are critical variables.

Below is a table illustrating typical optimization parameters for a representative aryl-imidazole synthesis.

| Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Water | Reflux | Catalyst A | 12 | 10 | researchgate.net |

| 2 | Acetonitrile | Reflux | Catalyst A | 12 | 13 | researchgate.net |

| 3 | DMF | Reflux | Catalyst A | 12 | 30 | researchgate.net |

| 4 | Methanol | Reflux | Catalyst A | 12 | 25 | researchgate.net |

| 5 | Ethanol | Reflux | Catalyst A | 12 | 82 | researchgate.net |

| 6 | Ethanol | Reflux | Catalyst A | 18 | 82 | researchgate.net |

Green Chemistry Principles in the Synthesis of Aryl-Imidazole Derivatives

The application of green chemistry principles is crucial for developing sustainable synthetic routes. For imidazole synthesis, this involves several key areas:

Use of Eco-Friendly Solvents: Water is considered the ideal green solvent. nih.gov Aqueous approaches for forming C-C bonds in imidazole synthesis have been successfully developed, replacing hazardous organic solvents. nih.gov

Energy Efficiency: Microwave-assisted synthesis has become a popular green chemistry tool. wjbphs.com Microwave heating can lead to faster reaction times, cleaner chemistry, and higher yields compared to conventional heating methods. wjbphs.com

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. nih.gov This includes using transition metal catalysts at low loadings or exploring biocatalysts. For example, lemon juice, which is inexpensive and biodegradable, has been successfully used as a biocatalyst for the one-pot synthesis of triaryl-imidazole derivatives. researchgate.net

Waste Prevention: Designing synthetic routes with high atom economy minimizes the generation of waste. Multi-component reactions are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product.

Mechanistic Investigations of Key Bond-Forming Steps in Synthesis

Understanding the reaction mechanism is vital for optimizing conditions and extending the scope of a synthetic method. For the synthesis of this compound, two key mechanistic pathways are of interest: the formation of the imidazole ring and the cross-coupling step.

Mechanism of Imidazole Formation: In the Debus-Radziszewski synthesis, the mechanism involves the initial condensation of the aldehyde and ammonia to form a diimine, which then reacts with the 1,2-dicarbonyl compound. A series of condensation and dehydration steps leads to the final aromatic imidazole ring.

Mechanism of Pd-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the 4-halo-1-methyl-1H-imidazole, forming a Pd(II) intermediate.

Transmetalation: The aryl group from the 4-aminophenylboronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two coupled fragments (the imidazole and aniline moieties) are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Mechanistic studies on related reactions, such as the coupling of aniline mediated by 1,1'-thiocarbonyldiimidazole, reveal the potential for autocatalysis by the imidazole product itself, which can influence reaction kinetics. researchgate.net

Elucidating Reactivity and Chemical Transformations of 4 1 Methyl 1h Imidazol 4 Yl Aniline

Electrophilic Aromatic Substitution Patterns on the Aniline (B41778) Ring System

The aniline portion of 4-(1-methyl-1H-imidazol-4-yl)aniline is highly susceptible to electrophilic aromatic substitution (SEAr) due to the powerful activating nature of the amino (-NH2) group. wikipedia.orgbyjus.com The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring through resonance, significantly increasing the electron density at the ortho and para positions. byjus.comchemistrysteps.com This makes the ring highly nucleophilic and directs incoming electrophiles to these positions.

In the case of this compound, the para position is already substituted with the imidazole (B134444) ring. Consequently, electrophilic attack is predominantly directed to the two equivalent ortho positions (C2 and C6) relative to the amino group.

Key electrophilic substitution reactions include:

Halogenation: Reaction with reagents like bromine water would likely lead to rapid di-substitution at the ortho positions, yielding 2,6-dibromo-4-(1-methyl-1H-imidazol-4-yl)aniline. byjus.com Controlling the reaction to achieve mono-substitution can be challenging due to the high activation of the ring. libretexts.org

Nitration: Direct nitration using a mixture of nitric acid and sulfuric acid is often complicated with anilines. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH3+). byjus.com This group is strongly deactivating and a meta-director, which would lead to the formation of undesired meta-nitro products. To circumvent this, the amino group can be protected, for instance, by acetylation to form the corresponding acetanilide. This amide is still an ortho-para director but is less activating than the free amine, allowing for more controlled nitration at the ortho positions, followed by deprotection. libretexts.org

Sulfonation: Direct sulfonation with fuming sulfuric acid can also be performed. The reaction typically yields the ortho-sulfonated product. Anilinium hydrogen sulfate (B86663) is formed as an intermediate, which upon heating rearranges to the sulfonic acid derivative. byjus.comchemistrysteps.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagent(s) | Predicted Major Product |

|---|---|---|

| Bromination | Br₂/H₂O | 2,6-Dibromo-4-(1-methyl-1H-imidazol-4-yl)aniline |

| Nitration (Protected) | 1. Ac₂O 2. HNO₃/H₂SO₄ 3. H₃O⁺/Δ | 2-Nitro-4-(1-methyl-1H-imidazol-4-yl)aniline |

| Sulfonation | H₂SO₄/SO₃ | 2-Amino-5-(1-methyl-1H-imidazol-4-yl)benzenesulfonic acid |

Nucleophilic Reactivity Profile of the Imidazole Nitrogen Centers

The imidazole ring in this compound contains two nitrogen atoms. The nitrogen at position 1 (N-1) is methylated and is, therefore, a quaternary-like, non-basic center integrated into the aromatic system. The nitrogen at position 3 (N-3), however, possesses a lone pair of electrons in an sp²-hybridized orbital in the plane of the ring, analogous to the nitrogen in pyridine.

This N-3 atom is the primary center of basicity and nucleophilicity in the imidazole moiety. wikipedia.org It can be readily protonated by acids to form an imidazolium (B1220033) salt. The basicity of 1-methylimidazole (B24206) (pKa of the conjugate acid is ~7.4) is slightly higher than that of imidazole itself, a property expected to be retained in the target molecule. wikipedia.org

The nucleophilic character of the N-3 atom allows it to:

Act as a ligand in the formation of coordination complexes with various metal ions. wikipedia.org

React with alkylating agents (e.g., alkyl halides) to form disubstituted imidazolium salts, which are a class of ionic liquids.

Palladium-Catalyzed Cross-Coupling for Further Functionalization of the Aromatic Nuclei

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and the structure of this compound offers several avenues for such transformations. nih.govnih.gov

Functionalization of the Aniline Ring: The aniline ring can be functionalized after conversion into a more suitable coupling partner. For instance, the amino group can be transformed into a diazonium salt, which can then be converted to a halide (e.g., bromo or iodo) via a Sandmeyer reaction. This resulting aryl halide is an excellent substrate for a variety of palladium-catalyzed reactions:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups. mdpi.com

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form more complex diaryl- or alkylarylamines. nih.gov

C-H Activation: Direct C-H activation/functionalization offers a more atom-economical approach. The C-H bonds ortho to the amino group are potential sites for directed coupling reactions. Similarly, the C-H bonds on the imidazole ring (at C-2 and C-5) could be targeted for functionalization, often requiring specific directing groups or catalyst systems.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Substrate Modification | Coupling Partner | Resulting Linkage |

|---|---|---|---|

| Suzuki | Aniline → Aryl Halide | R-B(OH)₂ | Aryl-Aryl |

| Heck | Aniline → Aryl Halide | Alkene | Aryl-Vinyl |

| Sonogashira | Aniline → Aryl Halide | Alkyne | Aryl-Alkynyl |

| Buchwald-Hartwig | Aniline → Aryl Halide | R₂NH | Aryl-Nitrogen |

| C-H Activation | None (Direct) | Various | Aryl-Aryl, Aryl-Alkyl |

Oxidation-Reduction Pathways and Redox Properties of the Compound

The redox chemistry of this compound is dictated by the susceptibilities of both the aniline and imidazole moieties to oxidation and reduction.

Oxidation: The aniline portion is electron-rich and easily oxidized. libretexts.org Treatment with mild oxidizing agents, such as peroxybenzoic acid, can convert the primary amino group to a nitroso group. rsc.org Stronger oxidizing agents often lead to the formation of complex, deeply colored polymeric materials (aniline black) and can cause oxidative decomposition. The imidazole ring system can also participate in redox processes. Studies on related imidazole-fused heterocycles have shown they can undergo reversible one- or two-electron oxidation/reduction cycles, sometimes involving the formation of stable radical species or P-P coupled dimers in phosphorus-containing analogues. nih.gov

Reduction: The aromatic rings of both aniline and imidazole are generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C) that would typically reduce isolated double bonds. More forceful conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, would be required to saturate the aromatic systems.

Heterocyclic Ring Transformations and Rearrangement Processes Involving the Imidazole Nucleus

While stable under most conditions, heterocyclic rings like imidazole can undergo transformations and rearrangements, particularly when activated by specific functional groups or subjected to high energy.

Rearrangement Reactions: The Hofmann-Martius rearrangement, which involves the acid-catalyzed migration of an N-alkyl group to the aromatic ring of an aniline, is a classic transformation. wikipedia.org However, in this compound, the methyl group is on the imidazole nitrogen, not the aniline nitrogen, making a direct Hofmann-Martius rearrangement unlikely. Conceptually related domino rearrangements have been observed in other substituted anilines, suggesting that complex intramolecular migrations could be induced under specific catalytic conditions. sciencedaily.com

Ring Transformations: The imidazole ring itself can be induced to undergo transformations. For example, certain 4-nitroimidazoles have been shown to react with nucleophiles like hydroxylamine, leading to a ring transformation into an oxadiazole. researchgate.net While the subject molecule lacks the strongly electron-withdrawing nitro group that facilitates such reactions, it illustrates the latent potential for the imidazole core to be chemically altered under specific, often forcing, conditions.

Coordination Chemistry and Ligand Design Principles

Chelation Properties and Metal Ion Complexation Dynamics

The coordination behavior of 4-(1-Methyl-1h-imidazol-4-yl)aniline is dictated by the presence of two key functional groups: the imidazole (B134444) ring and the aniline (B41778) group. The nitrogen atoms within these groups possess lone pairs of electrons, making them potential donors for coordination with metal ions. The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

Exploration of Monodentate, Bidentate, and Polydentate Coordination Modes

The structural arrangement of this compound allows for several coordination possibilities:

Monodentate Coordination: The ligand can coordinate to a metal center through either the nitrogen atom of the imidazole ring or the nitrogen atom of the aniline group. The imidazole nitrogen is generally a stronger σ-donor compared to the aniline nitrogen, making it the more likely coordination site in a monodentate fashion. beilstein-journals.org

Bidentate Coordination: The ligand can act as a chelating agent, coordinating to a single metal center through both the imidazole and aniline nitrogen atoms, forming a stable five-membered ring. This bidentate coordination is a common feature for ligands with similar structures and contributes to the stability of the resulting metal complexes.

Bridging Ligand in Polymeric Structures: In the formation of coordination polymers or metal-organic frameworks, the ligand can bridge two or more metal centers. This can occur in a bidentate fashion, where each nitrogen atom coordinates to a different metal ion, effectively linking them into extended one-, two-, or three-dimensional networks. While direct evidence for polydentate coordination of a single molecule of this compound is not documented, its role as a bridging ligand in polymeric structures is a key aspect of its coordination chemistry.

Complexation with Transition Metals (e.g., Cu, Fe, Pd, Pt, Ru, Zn, Au, Co, Ni)

The interaction of imidazole-based ligands with transition metals is a well-studied area of coordination chemistry. beilstein-journals.org While comprehensive studies on the complexation of this compound with the full spectrum of transition metals are not extensively documented, research on analogous compounds provides valuable insights.

For instance, studies on ligands like 4-[(1H-imidazol-4-yl)methylamino]benzoic acid have shown the formation of isostructural complexes with Mn(II), Cd(II), and Cu(II). researchgate.net Similarly, research on 1,4-di(1H-imidazol-4-yl)benzene has demonstrated its ability to form coordination polymers with Zn(II), Co(II), and Ni(II). rsc.org It is anticipated that this compound would exhibit similar reactivity, forming stable complexes with a range of d-block elements. The geometry of these complexes is expected to vary depending on the coordination number and the electronic configuration of the metal ion, with common geometries including tetrahedral, square planar, and octahedral. beilstein-journals.orgnih.gov

| Transition Metal | Expected Coordination Geometry | Supporting Evidence from Analogous Ligands |

|---|---|---|

| Cu(II) | Square Planar, Distorted Octahedral | Complexes with 4-[(1H-imidazol-4-yl)methylamino]benzoic acid have been synthesized. researchgate.net |

| Fe(II)/Fe(III) | Octahedral | Imidazole is known to form stable hexakis complexes with Fe(II). beilstein-journals.org |

| Pd(II), Pt(II) | Square Planar | Imidazole and its derivatives typically form square planar complexes with Pd(II) and Pt(II). beilstein-journals.org |

| Ru(II)/Ru(III) | Octahedral | Hexakis complexes of both Ru(II) and Ru(III) with imidazole are known. beilstein-journals.org |

| Zn(II) | Tetrahedral, Octahedral | MOFs with 1,4-di(1H-imidazol-4-yl)benzene and Zn(II) have been reported. rsc.org |

| Au(I)/Au(III) | Linear (Au(I)), Square Planar (Au(III)) | General coordination preferences of gold ions. |

| Co(II) | Tetrahedral, Octahedral | MOFs with 1,4-di(1H-imidazol-4-yl)benzene and Co(II) have been reported. rsc.org |

| Ni(II) | Square Planar, Octahedral | MOFs with 1,4-di(1H-imidazol-4-yl)benzene and Ni(II) have been reported. rsc.org |

Interactions with Main Group Elements and Lanthanide Ions

The coordination chemistry of imidazole-containing ligands extends beyond transition metals to include main group elements and lanthanides. The nitrogen donor atoms of this compound can also interact with these elements, leading to the formation of novel coordination compounds.

Lanthanide ions, with their large ionic radii and variable coordination numbers, are known to form complexes with a variety of N-donor ligands. beilstein-journals.org Research on lanthanide coordination polymers with bis(imidazole-4,5-dicarboxylate) ligands demonstrates the ability of imidazole moieties to coordinate to lanthanide ions, often resulting in luminescent materials. researchgate.net It is therefore plausible that this compound could form complexes with lanthanide ions, potentially leading to materials with interesting photophysical properties. There is currently a lack of specific studies on the interaction of this ligand with main group elements.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating the Compound

The bifunctional nature of this compound makes it an excellent candidate for use as a building block in supramolecular chemistry and for the construction of Metal-Organic Frameworks (MOFs). researchgate.netespublisher.com MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability of this compound to act as a bridging ligand allows for the formation of extended networks with well-defined topologies.

Studies on the closely related ligand 1,4-di(1H-imidazol-4-yl)benzene have shown its successful use in the synthesis of MOFs with Zn(II), Co(II), and Ni(II), resulting in one-, two-, and three-dimensional structures. rsc.orgresearchgate.net These frameworks can exhibit properties such as selective gas adsorption and fluorescence-based sensing. rsc.orgresearchgate.net Given the structural similarities, this compound is expected to be a valuable linker for the design of new MOFs with tailored properties. The methyl and amino groups on the ligand can also influence the resulting framework's properties, such as its porosity and surface chemistry.

Investigation of Ligand Field Effects and Electronic Structures in Coordination Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.orgnih.govlibretexts.orgsemanticscholar.orglibretexts.org The interaction between the d-orbitals of the metal ion and the orbitals of the coordinating ligands leads to a splitting of the d-orbital energies. The magnitude of this splitting, known as the ligand field splitting parameter (Δ), is influenced by the nature of the ligand, the metal ion, and the coordination geometry.

For complexes of this compound, the imidazole and aniline nitrogen atoms act as σ-donors, which will raise the energy of the metal d-orbitals. The strength of the ligand field created by this ligand would determine the electronic configuration of the metal ion, influencing properties such as color, magnetic behavior, and reactivity.

To date, specific experimental data on the ligand field effects and detailed electronic structures of complexes containing this compound are not available. Such investigations would typically involve techniques like UV-Vis spectroscopy to measure d-d electronic transitions and magnetic susceptibility measurements to determine the number of unpaired electrons. Ab initio calculations could also provide theoretical insights into the electronic structure of these complexes. nih.gov

Catalytic Applications of 4 1 Methyl 1h Imidazol 4 Yl Aniline and Its Metal Complexes

Organocatalytic Potential Mediated by the Imidazole (B134444) Moiety

The imidazole ring is a versatile functional group in the field of organocatalysis, capable of acting as a Brønsted base, nucleophile, or hydrogen-bond donor/acceptor. wikipedia.org Derivatives such as imidazolidinones are highly effective in promoting enantioselective reactions through the formation of iminium and enamine intermediates. princeton.edu These catalysts have been successfully applied to a variety of transformations, including Friedel-Crafts-type reactions and conjugate additions. wikipedia.orgprinceton.edu

However, a detailed search of scientific databases and chemical literature did not yield any specific studies where 4-(1-Methyl-1H-imidazol-4-yl)aniline itself has been investigated or utilized as an organocatalyst. Consequently, its potential to mediate reactions through its imidazole moiety remains unexplored and undocumented in the available literature.

Role as a Ligand in Metal-Catalyzed Organic Reactions

The structural features of this compound, which include a nitrogen-donor imidazole ring and an aniline (B41778) group, suggest its potential to act as a ligand for transition metals. Both aniline and imidazole derivatives are frequently employed as ligands to stabilize and modulate the reactivity of metal centers in catalysis. nih.govorganic-chemistry.org For instance, N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts are a cornerstone of modern cross-coupling catalysis, and aniline-stabilized palladium-NHC precatalysts have been developed for their high activity and stability. nih.govorganic-chemistry.org

Despite the theoretical potential, there is no specific information in the reviewed literature describing the synthesis of metal complexes with this compound or their application as catalysts in organic reactions. The subsections below reflect this absence of specific data.

Cross-coupling reactions are fundamental transformations in organic synthesis, with the Suzuki, wikipedia.orglibretexts.org Heck, organic-chemistry.orgnih.gov and Sonogashira organic-chemistry.orgresearchgate.net reactions being prominent examples. The efficacy of these reactions often relies on a palladium catalyst supported by specific ligands. Imidazole- and aniline-based ligands, particularly N-heterocyclic carbenes, are known to form highly active palladium complexes for these transformations. nih.govnih.govnih.gov

A review of the literature found no published research detailing the use of this compound as a ligand in any Suzuki, Heck, Sonogashira, or other cross-coupling reactions. While related structures are common, data for this specific compound is absent.

Catalytic hydrogenation and dehydrogenation are critical industrial processes. For example, the hydrogenation of nitroarenes to anilines is a key chemical transformation often accomplished with palladium-based catalysts. researchgate.net Research has explored various catalytic systems, including bimetallic nanoparticles, for such reactions. researchgate.net

There are no specific reports in the scientific literature of this compound or its metal complexes being used to catalyze hydrogenation or dehydrogenation processes.

The selective oxidation of anilines and the reduction of various functional groups are important synthetic operations. doi.org Catalytic systems for these transformations are diverse, often involving transition metal complexes. doi.org

No studies were identified that explore the use of this compound or its derivatives as catalysts or ligands in catalytic oxidation or reduction reactions.

The development of catalysts for enantioselective reactions is a major goal of modern chemistry. Chiral imidazole-containing molecules have been designed as effective organocatalysts, wikipedia.orgyoutube.com and chiral ligands are essential for asymmetric metal-catalyzed reactions.

The potential of this compound in enantioselective or asymmetric catalysis has not been explored in the scientific literature reviewed. There are no reports of its use in developing chiral ligands or its application in asymmetric transformations.

Detailed Mechanistic Studies of Catalytic Cycles and Intermediates

Mechanistic studies are crucial for understanding and optimizing catalytic processes. These investigations often involve identifying key intermediates and mapping the energetic landscape of the catalytic cycle. libretexts.org For example, the mechanism of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination steps at a palladium center. libretexts.org

As there are no documented catalytic applications for this compound in the reviewed literature, there are consequently no mechanistic studies of catalytic cycles or intermediates involving this compound.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, typically employing Density Functional Theory (DFT), would be foundational for analyzing the molecule's electronic nature. By solving approximations of the Schrödinger equation, these calculations can determine the optimized geometry (bond lengths and angles) and the electronic ground state of the compound. From this, key properties related to its stability and reactivity can be derived. For instance, the total energy of the optimized structure is a direct indicator of its thermodynamic stability.

Table 6.1: Hypothetical Calculated Structural Parameters for 4-(1-Methyl-1h-imidazol-4-yl)aniline

(Note: This table is illustrative as specific data is not available.)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |

|---|---|---|

| Bond Length | C-N (Aniline) | Data not available |

| Bond Length | N-C (Imidazole) | Data not available |

| Bond Length | C=C (Phenyl) | Data not available |

| Bond Angle | C-N-C (Imidazole) | Data not available |

| Dihedral Angle | Phenyl-Imidazole | Data not available |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of the HOMO is linked to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO would likely be localized on the electron-rich aniline (B41778) ring, while the LUMO might be distributed across the imidazole (B134444) ring system.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution around the molecule, offering insights into its reactive sites. The MEP map uses a color scale to indicate electrostatic potential on the electron density surface.

Red/Yellow regions indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. For this molecule, such regions would be expected around the nitrogen atoms of the aniline and imidazole moieties.

Blue regions indicate positive potential, electron-poor areas, which are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the aniline's amino group and the C-H bonds.

This mapping provides a guide to intermolecular interactions and chemical reactivity.

Theoretical Studies on Aromaticity and Tautomerism

Furthermore, while this compound itself has a fixed methyl group preventing the most common form of tautomerism in the imidazole ring, theoretical calculations could explore the energetic barriers for any potential proton transfer tautomers under specific conditions, although they would likely be energetically unfavorable.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations could model the behavior of this compound over time, particularly its interactions with other molecules.

Solvent Effects: By simulating the compound in a box of solvent molecules (e.g., water, DMSO), MD can reveal how the solvent structure forms around the solute and how interactions like hydrogen bonds influence its conformation and dynamics.

Self-Assembly: MD simulations could also predict whether molecules of this compound have a tendency to self-assemble or aggregate in solution. These simulations would track intermolecular forces, such as π-π stacking between the aromatic rings and hydrogen bonding involving the aniline group, to determine the stability and structure of potential aggregates.

Prediction and Correlation of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can be correlated with experimental results to confirm the molecule's structure.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method can calculate the theoretical ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimental spectra is a powerful method for structural elucidation and assignment of signals.

UV-Vis: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to the absorption maxima (λ_max) in a UV-Vis spectrum. This helps in understanding the electronic structure and the nature of the orbitals involved in the transitions.

IR: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific bands to the stretching and bending of particular bonds (e.g., N-H stretch of the aniline, C=N stretch of the imidazole).

Table 6.2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

(Note: This table is illustrative as specific data is not available.)

| Spectrum | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C (Aniline, C-NH₂) | Data not available | Data not available |

| ¹H NMR | H (Aniline, -NH₂) | Data not available | Data not available |

| IR | ν(N-H) stretch | Data not available | Data not available |

| UV-Vis | λ_max | Data not available | Data not available |

Computational Studies on Molecular Recognition and Binding Sites

Purely theoretical modeling could be employed to explore how this compound might interact with a biological target or act as a chemical probe. Molecular docking simulations could predict the preferred binding orientation of the molecule within the active site of a protein. These studies would calculate a binding affinity or score based on the intermolecular interactions formed, such as:

Hydrogen bonds between the aniline NH₂ or imidazole nitrogens and receptor residues.

Hydrophobic interactions involving the phenyl ring.

π-π stacking between the aromatic systems of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a binding pocket.

These theoretical models would identify key binding motifs and guide the design of future experimental studies.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(1-Methyl-1h-imidazol-4-yl)aniline in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the electronic environment of each atom, while advanced 2D NMR techniques can reveal through-bond and through-space correlations, which are crucial for unambiguous signal assignment and conformational analysis. ipb.pt

Detailed research findings indicate that the chemical shifts of the protons and carbons in the aniline (B41778) and imidazole (B134444) rings are sensitive to substituent effects and solvent interactions. ipb.pt For instance, the N-methyl group on the imidazole ring typically results in an upfield shift for the remaining ring protons compared to an unsubstituted imidazole. ipb.pt In a related compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, specific chemical shifts have been reported which can serve as a basis for predicting the spectrum of the title compound. rsc.org

Conformational analysis, particularly concerning the rotational freedom around the C-C bond connecting the phenyl and imidazole rings, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com NOESY experiments detect through-space interactions between protons, allowing for the determination of their spatial proximity and thus the preferred conformation of the molecule in solution. mdpi.com Dynamic NMR (D-NMR) studies at variable temperatures can also provide information on the energy barriers associated with conformational changes, such as restricted rotation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from similar structures and general principles of NMR spectroscopy.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole-CH (C2-H) | ~7.8 - 8.2 | ~135 - 140 |

| Imidazole-CH (C5-H) | ~7.0 - 7.4 | ~114 - 118 |

| N-CH₃ | ~3.6 - 3.8 | ~33 - 35 |

| Aniline-CH (ortho to NH₂) | ~6.6 - 6.8 | ~114 - 116 |

| Aniline-CH (meta to NH₂) | ~7.2 - 7.4 | ~128 - 130 |

| Aniline-C (C-NH₂) | N/A | ~145 - 150 |

| Aniline-C (C-Im) | N/A | ~130 - 135 |

| Imidazole-C (C4) | N/A | ~134 - 139 |

| Imidazole-C (N-C-N) | N/A | ~135 - 140 |

Advanced Mass Spectrometry Techniques (e.g., Ion Mobility MS, Tandem MS for Fragmentation Pathway Elucidation)

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elucidating the fragmentation pathways of this compound.

Tandem Mass Spectrometry (MS/MS) is used to generate characteristic fragment ions. Given that the molecule contains an odd number of nitrogen atoms, it is expected to have an odd nominal molecular weight, a principle known as the Nitrogen Rule. libretexts.org The fragmentation of related aniline and imidazole-containing compounds often involves the cleavage of bonds adjacent to the functional groups. nih.govmdpi.commiamioh.edu For this compound, key fragmentation pathways would likely involve the cleavage of the C-N bond between the rings and fragmentation within the imidazole ring.

Table 2: Plausible Fragmentation Pathways for this compound in Tandem MS Based on common fragmentation patterns of aromatic amines and imidazoles.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Description |

| 174 [M+H]⁺ | 159 | CH₃ | Loss of the methyl group from the imidazole nitrogen. |

| 174 [M+H]⁺ | 93 | C₄H₅N₂ | Cleavage of the bond between the phenyl and imidazole rings, retaining the aniline fragment. |

| 174 [M+H]⁺ | 82 | C₆H₆N | Cleavage of the bond between the phenyl and imidazole rings, retaining the methyl-imidazole fragment. |

| 82 | 55 | HCN | Loss of hydrogen cyanide from the methyl-imidazole fragment. |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation and Polymorphism Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. mdpi.com Analysis of related heterocyclic structures shows that intermolecular interactions, such as hydrogen bonds (e.g., N-H···N) and π-π stacking between aromatic rings, play a crucial role in the formation of the crystal lattice. mdpi.comresearchgate.net

Furthermore, this method is essential for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. mdpi.com Different polymorphs can exhibit distinct physical properties. In a study of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, two distinct polymorphs were identified from the same crystallization experiment, differing in their space groups and packing arrangements. mdpi.com A similar investigation for this compound would be crucial for understanding its solid-state behavior.

Table 3: Representative Data Obtained from Single-Crystal X-ray Diffraction Analysis This table presents typical parameters determined in a crystallographic study, not specific data for the title compound.

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Triclinic |

| Space Group | The symmetry group of the crystal. | P2₁/n, C2/c, P-1 |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 100.5°, β = 98.6°, γ = 103.8° |

| Bond Lengths (e.g., C-N, C=C) | The distance between the nuclei of two bonded atoms. | 1.3 - 1.5 Å |

| Bond Angles (e.g., C-N-C) | The angle formed by three connected atoms. | 108° - 120° |

| Intermolecular Interactions | Non-covalent forces holding molecules together. | Hydrogen bonds, π-π stacking |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Intermolecular Bonding Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within this compound by probing their characteristic molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show distinct absorption bands corresponding to the various bonds in the molecule. vscht.cz The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations from the aromatic and imidazole rings give rise to bands in the 1400-1650 cm⁻¹ region. vscht.czmasterorganicchemistry.com The position and broadness of the N-H bands can also provide evidence for intermolecular hydrogen bonding within the crystal lattice. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it useful for analyzing the skeletal vibrations of the aromatic and imidazole rings.

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound Based on standard IR correlation tables.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (often two bands) |

| Aromatic C-H Stretch | Phenyl & Imidazole Rings | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | N-Methyl Group | 2850 - 2960 | Medium |

| C=C and C=N Stretch | Aromatic & Imidazole Rings | 1400 - 1650 | Strong to Medium |

| C-N Stretch | Aryl-Amine & Imidazole | 1250 - 1360 | Medium |

| C-H Bending (Out-of-plane) | Substituted Benzene (B151609) | 750 - 900 | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Characterization

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, are employed to study the electronic transitions and photophysical properties of the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the conjugated system formed by the aniline and imidazole rings. The position and intensity of these absorption maxima (λ_max) are sensitive to the molecular structure and solvent polarity. Characterization of related imidazole derivatives has utilized UV-Vis spectroscopy to confirm their electronic structure. researchgate.net

Fluorescence Spectroscopy: Upon absorption of light, the molecule may relax by emitting a photon, a process known as fluorescence. The fluorescence spectrum provides information about the excited state of the molecule. A related compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is used as a building block for blue phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs), highlighting the potential photoluminescent properties of this class of compounds. ossila.com The strong electron-withdrawing nature of the trifluoromethyl group in that analogue helps to increase the HOMO-LUMO energy gap, enabling a blue shift in emission. ossila.com Studying the fluorescence quantum yield and lifetime of this compound would provide a deeper understanding of its potential in materials science applications.

Table 5: Typical Electronic Spectroscopy Data This table illustrates the type of data obtained, not specific experimental values for the title compound.

| Technique | Parameter | Description | Example Value |

| UV-Vis Absorption | λ_max | Wavelength of maximum absorbance. | 250 - 350 nm |

| UV-Vis Absorption | ε (Molar Absorptivity) | A measure of how strongly the molecule absorbs light. | 10,000 - 25,000 M⁻¹cm⁻¹ |

| Fluorescence | λ_em | Wavelength of maximum emission. | 350 - 450 nm |

| Fluorescence | Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. | 0.1 - 0.8 |

Circular Dichroism Spectroscopy for Chiral Derivatives and Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For CD spectroscopy to be applicable to this compound, the molecule would first need to be derivatized to introduce a chiral center or exist as a chiral conformer (atropisomer) that is stable at room temperature.

Currently, there is limited information in the reviewed scientific literature specifically on the synthesis and CD analysis of chiral derivatives of this compound. However, if a chiral derivative were to be synthesized—for example, by introducing a chiral substituent onto the aniline nitrogen or as part of a larger chiral molecular assembly—CD spectroscopy would be essential for its stereochemical analysis. The resulting CD spectrum would provide a unique fingerprint for a specific enantiomer, allowing for the determination of its absolute configuration (by comparison with theoretical calculations) and enantiomeric purity.

Elucidation of Derivatives and Structure Property Relationship Studies

Rational Design and Synthesis of Substituted Analogs of 4-(1-Methyl-1H-imidazol-4-yl)aniline

The rational design of analogs of this compound is a strategic process aimed at creating molecules with specific, predetermined properties. This approach is fundamental in fields like medicinal chemistry and materials science, where fine-tuning molecular characteristics is crucial. The design process often begins with a core scaffold, in this case, this compound, which can be systematically modified. For instance, in the development of enzyme inhibitors, computational docking studies can predict how analogs will bind to a target's active site, guiding the synthesis of more potent compounds. mdpi.comrsc.org

The synthesis of these designed analogs can be achieved through various established organic chemistry reactions. A common strategy involves preparing substituted anilines and coupling them with a pre-formed or in-situ generated imidazole (B134444) ring. Synthetic routes for similar heterocyclic systems often involve multi-component reactions or sequential steps. For example, a general approach could involve the reaction of a substituted 4-nitro- or 4-aminophenyl precursor with reagents that form the methyl-imidazole ring. ijrpc.com Alternatively, a pre-existing 4-(1-methyl-1H-imidazol-4-yl) core could be functionalized, or substituted anilines could be reacted with imidazole building blocks under various catalytic conditions. nih.govmdpi.com The synthesis of related N-aryl imidazoles has been accomplished through condensation reactions involving anilines, aldehydes, and other reagents. ijrpc.com

A hypothetical synthetic approach to introduce substituents (R) onto the aniline (B41778) ring of the target compound is outlined below:

| Step | Description | Starting Materials | Reagents & Conditions | Product |

| 1 | Nitration | Substituted Benzene (B151609) | HNO₃, H₂SO₄ | Substituted Nitrobenzene |

| 2 | Imidazole Ring Formation | Substituted 4-nitro-phenyl derivative | Reagents for imidazole synthesis | Substituted 4-(1-Methyl-1H-imidazol-4-yl)nitrobenzene |

| 3 | Reduction of Nitro Group | Product from Step 2 | Reducing agent (e.g., SnCl₂, H₂/Pd/C) | R-substituted this compound |

This table illustrates a generalized pathway. The specific conditions and reagents would be optimized based on the nature of the 'R' substituent.

Impact of Substituents on Electronic, Steric, and Conformational Properties

Substituents introduced onto the aniline phenyl ring of this compound can profoundly alter its fundamental properties. These effects can be categorized as electronic, steric, and conformational.

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs (e.g., -OCH₃, -CH₃) increase the electron density on the aromatic ring and the amino group, which in turn can enhance the basicity (pKa) of the aniline nitrogen. Conversely, EWGs (e.g., -NO₂, -CF₃, -Cl) decrease electron density, making the aniline less basic. ossila.com This modulation of electron density also extends to the imidazole ring through the phenyl bridge, affecting its electronic character. The presence of fluorine atoms, a strong EWG, in related N-heterocyclic carbene (NHC) ligands has been shown to generate more electron-deficient carbenes, increasing their π-acceptor strength.

Steric and Conformational Effects: The size of the substituent group can impose steric hindrance, influencing the molecule's conformation. In aniline derivatives, the amino group is typically non-planar with respect to the benzene ring. Large substituents, particularly in the ortho position, can increase the dihedral angle between the plane of the phenyl ring and the amino group. This twisting can disrupt π-conjugation between the aniline nitrogen and the aromatic system. N-methylation of some imidazole-based molecules has been shown to lead to a more twisted molecular structure. arkat-usa.org

The following table summarizes the predicted impact of different substituents on the core properties of this compound, based on established principles from related compounds.

| Substituent (R) | Type | Predicted Effect on Aniline pKa | Predicted Effect on Electron Density at Imidazole N3 | Predicted Conformational Impact |

| -H | Neutral | Baseline | Baseline | Baseline |

| -OCH₃ | EDG (Strong) | Increase | Increase | Minimal |

| -CH₃ | EDG (Weak) | Slight Increase | Slight Increase | Minimal |

| -Cl | EWG (Inductive) | Decrease | Decrease | Minimal |

| -CF₃ | EWG (Strong) | Strong Decrease | Strong Decrease | Minimal |

| -NO₂ | EWG (Strong) | Strong Decrease | Strong Decrease | Potential for increased planarity due to resonance |

Data is illustrative and based on general chemical principles observed in substituted anilines and heterocyclic compounds. ossila.com

Influence of Structural Modifications on Coordination Behavior and Ligand Strength

The this compound molecule possesses potential metal-coordinating sites, primarily the unprotonated nitrogen atom (N3) of the imidazole ring. nih.gov Imidazole and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. nih.govwordpress.com The aniline nitrogen is generally a weaker Lewis base and is less likely to coordinate, especially when protonated or sterically hindered.

Structural modifications, particularly the introduction of substituents on the aniline ring, can significantly influence the coordination behavior and ligand strength.

Electronic Influence: The electronic effects of substituents on the aniline ring are transmitted through the π-system to the imidazole ring. EDGs on the phenyl ring increase the electron density on the imidazole N3 atom, enhancing its Lewis basicity and making it a stronger ligand. This would likely lead to the formation of more stable metal complexes. Conversely, EWGs would decrease the electron density at N3, reducing its donor capability and resulting in weaker coordination. ossila.com

Steric Influence: Bulky substituents near the imidazole ring could sterically hinder its approach to a metal center, potentially weakening the resulting coordinate bond or favoring the formation of complexes with specific geometries.

The strength of the ligand can be indirectly assessed by its pKa. A higher pKa for the conjugate acid of the imidazole suggests greater electron density and stronger donor capacity.

| Substituent (R) on Aniline Ring | Predicted Effect on Imidazole N3 Electron Density | Predicted Ligand Strength | Predicted Stability of Metal Complex |

| -OCH₃ (EDG) | Increase | Stronger | Higher |

| -CH₃ (EDG) | Slight Increase | Slightly Stronger | Slightly Higher |

| -H (Neutral) | Baseline | Baseline | Baseline |

| -Cl (EWG) | Decrease | Weaker | Lower |

| -NO₂ (EWG) | Strong Decrease | Much Weaker | Much Lower |

This table presents predicted trends based on the electronic effects of substituents.

Quantitative Structure-Reactivity Correlations in Organic Transformations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov For a series of substituted this compound analogs, QSAR could be employed to model their reactivity in various organic transformations.

A QSAR model is a mathematical equation that relates one or more molecular descriptors to a specific activity or property. Key descriptors often include:

Electronic Descriptors: Hammett constants (σ), dipole moment, and charges on specific atoms. These quantify the effect of substituents on the electronic environment of the reaction center.

Steric Descriptors: Sterimol parameters or van der Waals radii, which account for the size and shape of the substituents.

Hydrophobic Descriptors: The partition coefficient (logP), which measures the lipophilicity of the molecule.

Topological Descriptors: Indices that describe molecular size, shape, and branching. mdpi.com

In the context of organic transformations, a QSAR model could predict, for example, the rate of an N-alkylation reaction or the yield of a coupling reaction based on the properties of the substituent on the aniline ring. QSAR analyses on related heterocyclic structures have shown that properties like lipophilicity can be a key driver for activity. nih.gov

A hypothetical QSAR equation for predicting the reaction rate (log k) might look like: log k = c₀ + c₁σ + c₂logP + c₃Eₛ Where σ is the Hammett constant, logP is the lipophilicity, Eₛ is a steric parameter, and c₀-c₃ are coefficients determined by regression analysis.

| Descriptor | Property Represented | Potential Impact on Reactivity |

| Hammett Constant (σ) | Electronic effect of substituent | Positive or negative correlation depending on the reaction mechanism |

| LogP | Lipophilicity/Hydrophobicity | May influence solubility in nonpolar solvents, affecting reaction rates in certain media |

| Dipole Moment | Molecular Polarity | Can affect interactions with polar reagents or transition states |

| HOMO/LUMO Energies | Electron-donating/accepting ability | Crucial for predicting reactivity in pericyclic or charge-transfer controlled reactions |

This table outlines key descriptors used in QSAR modeling for organic reactions. mdpi.comnih.gov

Design Principles for Modulating Photophysical Properties and Optical Responses

The this compound scaffold contains both electron-donating (aniline) and electron-accepting/aromatic (imidazole) components, making it a candidate for developing fluorescent molecules. The photophysical properties, such as absorption (UV-Vis) and emission (fluorescence) wavelengths, quantum yield, and Stokes shift, can be systematically tuned through rational structural modifications.

Key design principles include:

Intramolecular Charge Transfer (ICT): Introducing strong EDGs on the aniline moiety and/or strong EWGs on the imidazole ring can enhance the donor-acceptor (D-A) character of the molecule. Upon photoexcitation, this can lead to an ICT state, which often results in a large Stokes shift and emission that is highly sensitive to solvent polarity. arkat-usa.org

Extension of π-Conjugation: Extending the conjugated system, for example by adding further aromatic rings to the aniline or imidazole side, typically leads to a bathochromic (red) shift in both absorption and emission spectra. rsc.org

Modulation of Structural Rigidity: The fluorescence quantum yield is often influenced by the molecule's rigidity. Restricting rotational freedom within the molecule can decrease non-radiative decay pathways and enhance fluorescence. Conversely, creating molecules with rotatable bonds can lead to phenomena like Aggregation-Induced Emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state due to the restriction of intramolecular rotations. arkat-usa.orgresearchgate.net The introduction of a methyl group in some imidazole-based systems has been shown to induce a more twisted, non-planar structure, which can give rise to AIE properties. arkat-usa.org

Heavy Atom Effect: Coordination to heavy metal ions can promote intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to phosphorescence. ossila.com

| Modification Strategy | Target Property | Predicted Photophysical Outcome | Reference Principle |

| Add strong EWG to imidazole | Induce ICT | Red-shift in emission, increased Stokes shift, solvatochromism | arkat-usa.org |

| Add strong EDG to aniline | Induce ICT | Red-shift in emission, increased Stokes shift, solvatochromism | arkat-usa.org |

| Fuse additional aromatic ring | Extend π-conjugation | Red-shift in both absorption and emission | rsc.org |

| Introduce bulky groups causing torsion | Induce AIE | Low/no fluorescence in solution, high fluorescence in solid state | arkat-usa.orgresearchgate.net |

| Coordinate with a heavy metal (e.g., Ir, Pt) | Induce Phosphorescence | Quenching of fluorescence, appearance of long-lived phosphorescence | ossila.com |

Advanced Applications in Materials Science and Specialized Analytical Chemistry

Integration into Functional Materials (e.g., Optoelectronic Devices, Polymers, Sensors)

The tunable electronic properties of the imidazole (B134444) and aniline (B41778) rings make their derivatives prime candidates for use in functional materials. A notable example is the application of imidazolyl-aniline analogues in the development of Organic Light-Emitting Diodes (OLEDs).

Specifically, the compound 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline serves as a critical building block for synthesizing advanced phosphorescent emitters. ossila.com This arylimidazole derivative is used to create homoleptic iridium (Ir) triplet emitters, which are key components in the emissive layer of OLEDs. ossila.com In these organometallic complexes, the imidazole and the aryl group of the aniline derivative coordinate directly to the central iridium atom.

The strategic inclusion of a trifluoromethyl group on the aniline ring is crucial; its strong electron-withdrawing nature helps to increase the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.com This modification facilitates a blue shift in the photoluminescent emission, enabling the creation of high-energy blue phosphorescent emitters, which are essential for full-color displays and white lighting applications. ossila.com Furthermore, this building block can be used alongside other ligands, such as pyridylpyrazoles, to fine-tune the light-emitting characteristics of the final device. ossila.com

Application as Fluorescent Probes or pH Sensors in Chemical Systems (non-biological)

The imidazole moiety is a well-known fluorophore, and its incorporation into larger molecular structures can yield compounds with sensitive and selective fluorescence responses to specific chemical species. Imidazole-based derivatives have been successfully developed as fluorescent probes for ion detection. For instance, a synthesized imidazole derivative, 2-(trimethoxyphenyl)benzo[d]imidazole (MBI) , exhibits strong fluorescence that is selectively quenched in the presence of Ce⁴⁺ ions through a photoinduced electron transfer (PET) mechanism. This high sensitivity and selectivity make it a promising candidate for detecting specific metal ions in chemical systems.

Similarly, novel fluorescent sensors for detecting organic molecules have been created using imidazole-based functional monomers. A molecularly imprinted polymer sensor was synthesized using 3-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]-1-vinyl-1H-imidazol-3-ium bromide as the fluorescent functional monomer to detect 4-nitroaniline (B120555) (4-NA) in water. nih.govnih.gov This sensor demonstrated high fluorescence intensity, excellent sensitivity with a detection limit of 0.8 nM, and high selectivity for the target molecule. nih.govnih.gov These examples underscore the potential of the imidazolyl-aniline scaffold in creating specialized fluorescent probes for non-biological chemical analysis.

Role in Advanced Separation Techniques (e.g., as stationary phases in chromatography, complexing agents)

In the field of analytical and process chemistry, imidazolyl-aniline derivatives have been effectively utilized in advanced separation techniques, particularly as ligands in mixed-mode chromatography. Mixed-mode chromatography is a powerful purification method that utilizes a ligand capable of multiple types of interactions (e.g., hydrophobic, electrostatic, hydrogen bonding) with the target molecule.

A structural isomer, 4-(1H-imidazol-1-yl)aniline , has been successfully immobilized onto a Sepharose CL-6B support to create a novel stationary phase (AN-Sepharose) for antibody purification. nih.gov This material exhibits a combination of hydrophobic interaction, hydrogen bonding, and charge transfer interaction capabilities. nih.gov The AN-Sepharose stationary phase shows a high binding selectivity and good salt-tolerance for Immunoglobulin G (IgG), maintaining its adsorption capacity in NaCl concentrations up to 1.0 mol/L. nih.gov

A key feature of this system is its dual-selectivity for IgG over other proteins like bovine serum albumin (BSA). The dynamic binding capacity for IgG is high at neutral to slightly alkaline pH but drops significantly at pH 5.0, allowing for selective elution of the target antibody simply by lowering the pH. nih.gov This pH-dependent elution strategy, combined with selective adsorption at high salt concentrations, makes 4-(1H-imidazol-1-yl)aniline a highly promising ligand for purifying antibodies from complex mixtures like bovine serum, achieving high purity and a significant purification factor. nih.gov

Table 1: Dynamic Binding Capacity (DBC) of IgG and BSA on AN-Sepharose at Various pH Levels Data represents the binding capacity at 10% breakthrough.

| pH | IgG DBC (mg/mL) | BSA DBC (mg/mL) |

|---|---|---|

| 4.0 | - | >22 |

| 5.0 | 8.5 | >22 |

| 7.0 | >40 | - |

| 8.0 | 59 | - |

| 8.8 | >40 | - |

Emerging Research Trends and Future Academic Perspectives

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability.

Automated Synthetic Platforms: Automation is revolutionizing the way chemical libraries are generated. Fully automated platforms, sometimes utilizing solid-phase synthesis within a flow system, enable the rapid, "push-button" synthesis of molecules on demand. nih.gov Such systems can be programmed to perform multi-step syntheses, including protection, coupling, and deprotection steps, without manual intervention. nih.govsynplechem.com Applying this to 4-(1-Methyl-1H-imidazol-4-yl)aniline would allow for the efficient creation of a diverse range of derivatives for screening purposes, where the aniline (B41778) or imidazole (B134444) core is systematically modified. This accelerates the discovery of new compounds with desirable biological or material properties.

| Technology | Potential Advantages for this compound Synthesis | Relevant Research |

| Flow Chemistry | Enhanced safety for hazardous reactions, rapid optimization and scale-up, improved process control, potential for integrating purification steps. | Development of continuous flow approaches for substituted imidazole intermediates. researchgate.net |

| Automated Synthesis | High-throughput library generation, on-demand synthesis of derivatives, reduced manual labor, digital storage and replication of synthetic protocols. | Automated solid-phase synthesis and capsule-based methods for complex molecules. nih.govsynplechem.com |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Future research will likely focus on uncovering new ways to chemically modify this compound, moving beyond its traditional use in amide couplings or as a nucleophile. The exploration of unconventional transformations can unlock pathways to novel molecular scaffolds that are otherwise difficult to access.

The imidazole and aniline rings both offer sites for further functionalization. Research into the selective C-H activation of either heterocyclic ring could provide direct routes to more complex structures, avoiding the need for pre-functionalized starting materials. Furthermore, exploring unusual reaction outcomes, such as unexpected rearrangements or cyclizations under specific catalytic conditions, can lead to serendipitous discoveries of new chemical entities. researchgate.net The development of novel catalysts may enable transformations that are currently inefficient, expanding the synthetic utility of this building block. As a pharmacophore, the imidazole ring is known to possess a wide range of biological activities, and discovering new ways to incorporate it into diverse molecular architectures is a key objective in medicinal chemistry. nih.gov

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are a cornerstone of modern synthetic efficiency. ed.ac.uk Given its structure as a primary aromatic amine, this compound is an ideal candidate for incorporation into a variety of MCRs.

This approach allows for the rapid generation of molecular diversity from simple starting materials. ed.ac.uk For instance, it can serve as the amine component in well-established MCRs such as the Ugi, Passerini, or Strecker reactions. rug.nlnih.gov By reacting it with a carbonyl compound, an isocyanide, and a carboxylic acid (Ugi reaction), a library of complex, peptide-like molecules can be synthesized in a single step. rug.nl Similarly, its use in the Doebner reaction with an aldehyde and pyruvic acid could yield novel quinoline-4-carboxylic acids bearing the methyl-imidazole substituent. nih.gov Charting the chemical reaction space by systematically varying the MCR components can lead to the discovery of new scaffolds with potential applications as kinase inhibitors or fluorescent probes. ed.ac.uk

| Multi-Component Reaction | Reactants | Potential Product Scaffold |

| Ugi Reaction | This compound , Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amide Derivatives |

| Strecker Reaction | This compound , Aldehyde/Ketone, Cyanide Source | α-Aminonitrile Derivatives |

| Doebner Reaction | This compound , Aldehyde, Pyruvic Acid | Substituted Quinoline-4-Carboxylic Acids |

| Groebke-Blackburn-Bienaymé | This compound , Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine Derivatives |

Development of Advanced Computational Methods for Predictive Material and Catalyst Design

The integration of computational chemistry and artificial intelligence (AI) is transforming materials science and catalysis from a trial-and-error process to a predictive discipline. nih.govmit.edu These methods can be powerfully applied to this compound to forecast its behavior and guide experimental work.

Predictive Material Design: By using computational modeling, researchers can predict how incorporating this compound into larger structures, such as polymers or metal-organic frameworks (MOFs), will affect the final material's properties. nih.govmit.edu Algorithms can predict characteristics like thermal stability, electronic properties, and porosity before a material is ever synthesized. mit.edu This allows for the in-silico screening of vast numbers of potential structures, identifying the most promising candidates for applications ranging from gas storage to electronics.

Predictive Catalyst Design: The imidazole and aniline moieties can act as ligands, coordinating with metal centers to form catalysts. Computational methods, such as Density Functional Theory (DFT), can be used to model these interactions. nih.gov For example, researchers can calculate binding energies and model reaction pathways to predict the catalytic activity of a metal complex containing this ligand. nih.gov The use of "volcano plots" and other descriptor-based screening methods can rapidly assess the potential of numerous catalyst candidates for a specific chemical transformation, such as oxidation or reduction reactions, dramatically accelerating the discovery of new and more efficient catalysts. nih.gov

Q & A

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound derivatives to optimize antimicrobial efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.